4-(Bromomethyl)-1-methoxyheptane

Descripción

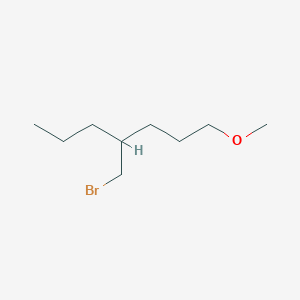

4-(Bromomethyl)-1-methoxyheptane (C₉H₁₉BrO) is an organobromine compound characterized by a bromomethyl (-CH₂Br) group at the fourth carbon and a methoxy (-OCH₃) group at the terminal position of a seven-carbon alkane chain. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a leaving site. The methoxy group enhances solubility in polar solvents, making it useful in synthetic organic chemistry, such as in alkylation or cross-coupling reactions. However, detailed toxicological and physicochemical data for this compound remain scarce in publicly available literature.

Propiedades

Fórmula molecular |

C9H19BrO |

|---|---|

Peso molecular |

223.15 g/mol |

Nombre IUPAC |

4-(bromomethyl)-1-methoxyheptane |

InChI |

InChI=1S/C9H19BrO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3 |

Clave InChI |

QZKGPKOFSMCRAN-UHFFFAOYSA-N |

SMILES canónico |

CCCC(CCCOC)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxyheptane typically involves the bromination of 1-methoxyheptane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chlorobenzene under reflux conditions. The bromination occurs at the benzylic position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and improve safety.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-1-methoxyheptane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: 4-(Hydroxymethyl)-1-methoxyheptane, 4-(Cyanomethyl)-1-methoxyheptane, and 4-(Aminomethyl)-1-methoxyheptane.

Elimination: 4-Methoxyhept-1-ene.

Oxidation: 4-(Methoxycarbonyl)-1-methoxyheptane.

Reduction: 4-Methyl-1-methoxyheptane.

Aplicaciones Científicas De Investigación

4-(Bromomethyl)-1-methoxyheptane has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-1-methoxyheptane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Bromomethyl)-1-methoxyheptane with two related bromomethyl-containing compounds: 4-(Bromomethyl)benzaldehyde and (Bromomethyl)cyclohexane . These comparisons focus on molecular structure, reactivity, and safety profiles.

Table 1: Structural and Physical Properties

*Calculated based on molecular formula.

Key Differences:

Functional Groups and Reactivity: 4-(Bromomethyl)benzaldehyde: The aromatic aldehyde group (C₆H₄CHO) introduces conjugation, stabilizing intermediates in reactions like Friedel-Crafts alkylation. The bromomethyl group is activated by the electron-withdrawing aldehyde, increasing its electrophilicity . Its nonpolar nature reduces solubility in polar solvents . this compound: The methoxy group enhances polarity and solubility in alcohols/ethers. The linear heptane chain allows greater conformational flexibility than cyclohexane derivatives, favoring nucleophilic substitution at the bromomethyl site.

Safety and Handling: 4-(Bromomethyl)benzaldehyde: Limited toxicological data are available, but standard bromoalkyl precautions apply (e.g., eye flushing for 10–15 minutes, skin washing with soap) . this compound: By analogy, it likely requires comparable safety protocols.

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.